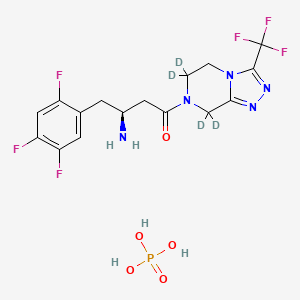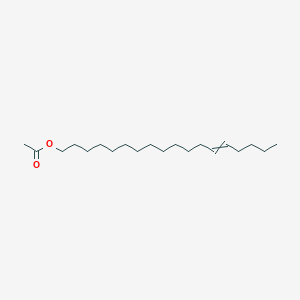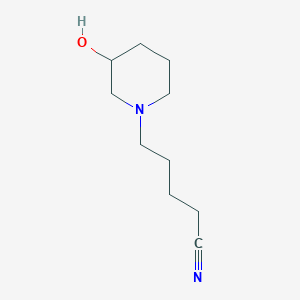
5-(3-Hydroxypiperidin-1-YL)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxypiperidin-1-YL)pentanenitrile is an organic compound with the molecular formula C10H18N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
The synthesis of 5-(3-Hydroxypiperidin-1-YL)pentanenitrile typically involves the reaction of piperidine derivatives with nitriles. One common method involves the use of 3-hydroxypiperidine and pentanenitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-(3-Hydroxypiperidin-1-YL)pentanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
5-(3-Hydroxypiperidin-1-YL)pentanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxypiperidin-1-YL)pentanenitrile involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is being used to synthesize .
Comparison with Similar Compounds
5-(3-Hydroxypiperidin-1-YL)pentanenitrile can be compared with other piperidine derivatives, such as:
4-Hydroxypiperidine: Similar in structure but with the hydroxyl group at a different position, affecting its reactivity and applications.
3-Hydroxypiperidine: Lacks the nitrile group, making it less versatile in certain synthetic applications.
N-Methylpiperidine:
This compound’s unique combination of a hydroxyl group and a nitrile group makes it particularly valuable in synthetic chemistry and medicinal research.
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5-(3-hydroxypiperidin-1-yl)pentanenitrile |
InChI |
InChI=1S/C10H18N2O/c11-6-2-1-3-7-12-8-4-5-10(13)9-12/h10,13H,1-5,7-9H2 |
InChI Key |
FDDIHEYRIUXOSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCCCC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B12446543.png)
![2-(2-Methyl-5,7-bis(trifluoromethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446550.png)
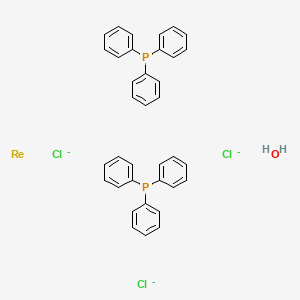
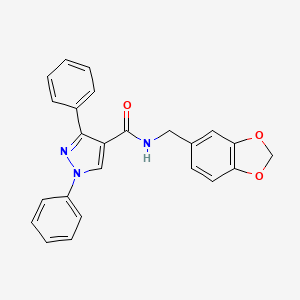
![1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine](/img/structure/B12446586.png)
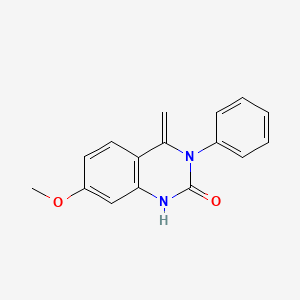
![2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12446600.png)
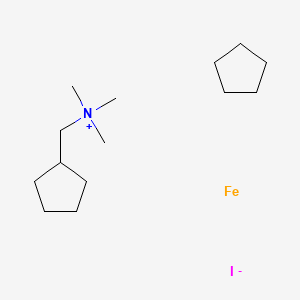
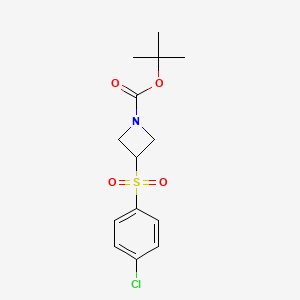
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12446610.png)
